1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol . This reaction is catalyzed by acids and proceeds under mild conditions. The specific synthetic route for this compound involves the reaction of 2-ethyl-2-(5-methoxyheptyl)aldehyde with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form stable complexes with various substrates, facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar chemical properties.
2-Ethyl-2-methyl-1,3-dioxolane: Another derivative with different substituents.
2-Methyl-1,3-dioxolane: A related compound with a methyl group instead of an ethyl group.
Uniqueness
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C13H26O3 |
---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H26O3/c1-4-12(14-3)8-6-7-9-13(5-2)15-10-11-16-13/h12H,4-11H2,1-3H3 |
InChI Key |
PYXVZXBWKIGTNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC1(OCCO1)CC)OC |
Origin of Product |
United States |
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